molecular formula C13H17N3S B2723009 6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine CAS No. 1225695-19-1

6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine

Cat. No. B2723009
CAS RN: 1225695-19-1
M. Wt: 247.36
InChI Key: MTQXTVDLUZJNBA-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The benzo[d]thiazol-2-amine component is a benzothiazole derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in drug discovery due to their diverse chemical and biological properties .


Molecular Structure Analysis

The molecular structure of pyrrolidine is characterized by a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis Techniques

The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through an oxidative C–S bond formation strategy. This method utilized phenyliodine(III) bis(trifluoroacetate) as the oxidant, featuring a metal-free approach, broad substrate scope, short reaction times, and simplified product purification processes (Mariappan et al., 2016).

Chemical Functional Unit Analysis

N‐(Pyridin‐2‐yl)thiazol‐2‐amine exhibits dynamic tautomerism and divalent N(I) character, with quantum chemical analysis revealing six competitive isomeric structures. This characteristic underscores the compound's versatility in therapeutically important species (Bhatia, Malkhede, & Bharatam, 2013).

Inhibitory Agents Synthesis

A novel series of thiazolidin-4-one and thiazinan-4-one derivatives were synthesized using 1-(2-aminoethyl)pyrrolidine as an amine precursor, showcasing moderate to good yields. These compounds were identified as potential acetylcholinesterase inhibitors, with two compounds demonstrating significant inhibitory activity (Neves et al., 2019).

Anticancer Activities

The development of new anticancer compounds often involves the synthesis of heterocyclic compounds incorporating thiazole moieties. For example, thiazolo[3,2-a]pyridines prepared via a multicomponent reaction showed promising anticancer activity across a range of cancer cell lines (Altug et al., 2011).

Antimicrobial Activities

The synthesis of new thiazoles and their fused derivatives was explored for antimicrobial applications. This involved reacting 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone and other reagents to yield compounds with significant antimicrobial activity against both bacterial and fungal isolates (Wardkhan et al., 2008).

Mechanism of Action

properties

IUPAC Name

6-(2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-13-15-11-4-3-10(9-12(11)17-13)5-8-16-6-1-2-7-16/h3-4,9H,1-2,5-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQXTVDLUZJNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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